

Vinyl Cyclohexene Dioxide: A Technical Guide to its Physical Properties

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Compound of Interest

Compound Name: Vinyl cyclohexene dioxide

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Vinyl cyclohexene dioxide (VCD), a bifunctional epoxide, is a significant compound used as a reactive diluent for epoxy resins and as a chemical intermediate in various syntheses.^{[1][2]} Its utility in industrial applications and in toxicological research, particularly concerning its effects on ovarian follicles, necessitates a thorough understanding of its fundamental physical characteristics.^[3] This guide provides a detailed overview of the core physical properties of VCD, outlines standard experimental protocols for their determination, and illustrates its primary synthesis pathway.

Core Physical and Chemical Properties

Vinyl cyclohexene dioxide is a colorless liquid with a faint olefinic odor.^{[4][5]} It is known to be stable but can polymerize in the presence of acids or bases, which can generate fire or explosion hazards.^{[5][6]} It is also incompatible with strong oxidizing agents, alcohols, and amines.^[5] The compound hydrolyzes slowly in water.^{[4][5]}

Data Presentation: Physical Property Values

The following table summarizes the key quantitative physical properties of **vinyl cyclohexene dioxide**, compiled from various sources.

Property	Value	Temperature (°C)	Pressure	Source(s)
Molecular Formula	C ₈ H ₁₂ O ₂	N/A	N/A	[4][5]
Molecular Weight	140.18 g/mol	N/A	N/A	[4][5][7]
Boiling Point	227 °C	N/A	760 mmHg	[4][6][8]
230-232 °C	N/A	760 mmHg	[5][7]	
441 °F	N/A	760 mmHg	[4][9]	
Melting/Freezing Point	< -55 °C	N/A	N/A	[4][5][6]
< -67 °F	N/A	N/A	[4][9]	
-108.9 °C	N/A	N/A	[1][8]	
Density	1.099 g/cm ³	20	N/A	[9]
1.0986 g/cm ³	20	N/A	[4][8]	
1.094 g/mL	25	N/A	[5][7]	
1.10 g/cm ³	20	N/A	[6]	
Viscosity	7.77 cP	20	N/A	[4][10]
15 mPa·s	N/A	N/A	[1]	
Refractive Index	1.4787	20	N/A	[4]
1.477	20	N/A	[5][11]	
Vapor Pressure	0.1 mmHg	20	N/A	[4][9]
13 Pa	20	N/A	[1]	
Flash Point	230 °F (Open Cup)	N/A	N/A	[4][9]
110 °C (Open Cup)	N/A	N/A	[4][6]	

225 °F	N/A	N/A	[5]	
Solubility in Water	50-100 mg/mL	22.2 (72°F)	N/A	[4][10]
18.3 g/100mL	20	N/A	[6]	
154.7 g/L	20	N/A	[5]	
LogP (Octanol/Water)	1.3	N/A	N/A	[4][6]

Experimental Protocols

The determination of the physical properties listed above is governed by standardized experimental procedures. The following sections detail the general methodologies based on established standards, such as those from ASTM International.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organic liquids like **vinyl cyclohexene dioxide**, this can be determined using methods such as distillation or a Thiele tube apparatus.[12]

Methodology (Micro Method using Thiele Tube):

- **Sample Preparation:** A small volume of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[13]
- **Apparatus Setup:** The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[12]
- **Heating:** The side arm of the Thiele tube is gently and uniformly heated. This design ensures even heat distribution through convection.[14]
- **Observation:** As the temperature rises, dissolved air will first exit the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the atmospheric pressure.[12]

- **Measurement:** Heating is discontinued. The liquid will begin to cool, and the rate of bubbling will slow. The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure inside the capillary equals the atmospheric pressure.[12]
- **Pressure Correction:** The observed boiling point is recorded along with the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since VCD has a very low freezing point ($<-55^{\circ}\text{C}$), this procedure is more relevant for its solid-state characterization under cryogenic conditions. The standard method involves a capillary tube technique as described in ASTM E324.[7][15]

Methodology (Capillary Tube Method - ASTM E324):

- **Sample Preparation:** A small amount of the solidified, crystalline sample is finely powdered and packed into a thin-walled capillary tube to a height of 2-4 mm.[16]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.
- **Heating:** The apparatus is heated at a controlled, slow rate, typically $1-2^{\circ}\text{C}$ per minute, as the temperature approaches the expected melting point. A rapid initial determination can be done to find an approximate range.[14]
- **Observation:** The sample is observed through a magnifying lens. The initial melting point is the temperature at which the first drop of liquid becomes visible. The final melting point is the temperature at which all solid material has transformed into a transparent liquid.[16]
- **Melting Range:** The recorded initial and final temperatures define the melting range. Pure crystalline compounds typically exhibit a sharp melting point with a narrow range ($0.5-1.0^{\circ}\text{C}$).

Density Determination

Density is the mass per unit volume of a substance. For liquids, this is commonly determined using a digital density meter or a pycnometer, following standards like ASTM D4052.[3][17][18]

Methodology (Digital Density Meter - ASTM D4052):

- Principle: This method utilizes an oscillating U-shaped tube. The frequency of oscillation of the tube changes based on the mass (and therefore density) of the liquid it contains.[3]
- Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and high-purity water.
- Sample Injection: A small volume (approx. 1-2 mL) of the sample is injected into the thermostatically controlled U-tube, ensuring no air bubbles are present.[19]
- Measurement: The instrument measures the oscillation period and, using the calibration data, calculates the density of the sample at the specified temperature.[3] The measurement is fast, accurate, and requires only a small sample volume.[18]

Viscosity Determination

Viscosity measures a fluid's resistance to flow. Kinematic viscosity is typically measured for transparent liquids like VCD using a calibrated glass capillary viscometer, as outlined in ASTM D445.[4][8]

Methodology (Glass Capillary Viscometer - ASTM D445):

- Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.[20]
- Apparatus Setup: A clean, dry viscometer of the appropriate size for the expected viscosity is selected. The viscometer is filled with the sample liquid and placed vertically in a constant-temperature bath until it reaches thermal equilibrium.[21]
- Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. It is then allowed to flow down under gravity. The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured accurately with a stopwatch. [11][20]
- Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): $\nu = C \times t$. The dynamic viscosity (η) can then

be found by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: $\eta = \nu \times \rho$.^{[4][21]}

Refractive Index Determination

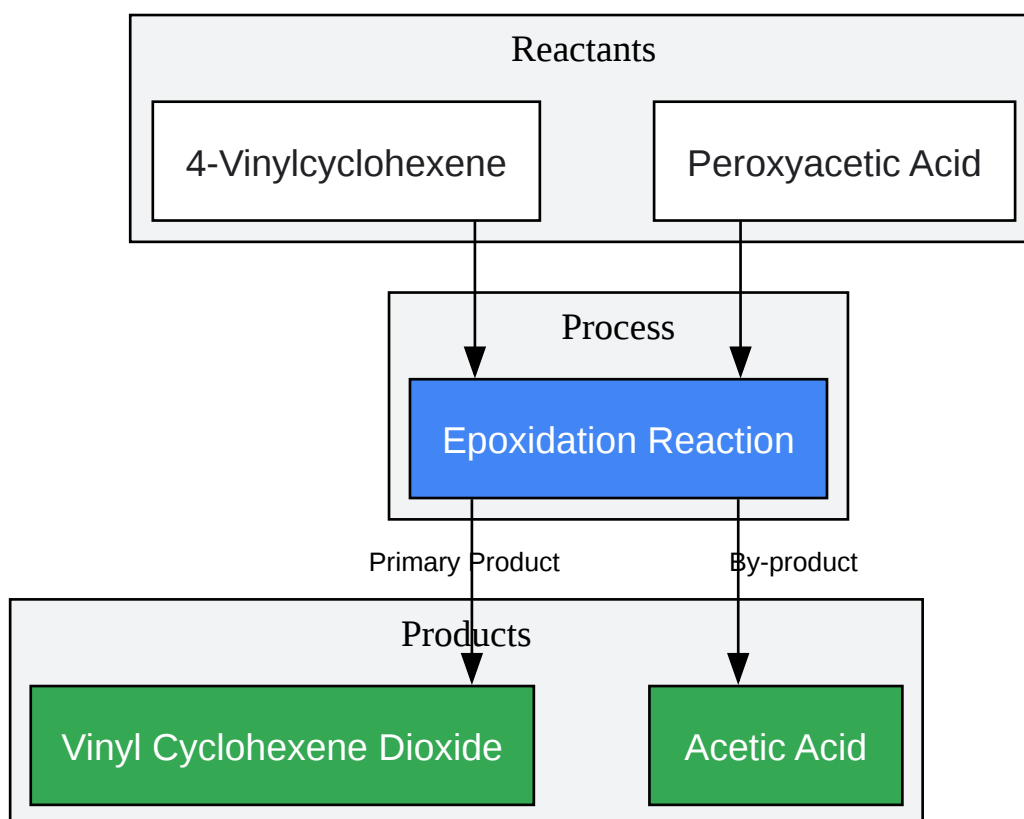
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used for substance identification and purity assessment, determined using a refractometer according to standards like ASTM D1218.^{[9][22]}

Methodology (Abbe Refractometer - ASTM D1218):

- Principle: An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid held between two prisms.^[22]
- Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.
- Sample Application: A few drops of the liquid sample are placed on the surface of the measuring prism. The prisms are then closed and clamped.
- Measurement: The instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece. The refractive index is read directly from the instrument's scale.^[23]
- Temperature Control: The prisms are temperature-controlled, as the refractive index is highly dependent on temperature. The measurement is typically made at 20°C or 25°C.^[22]

Synthesis Pathway Visualization

Vinyl cyclohexene dioxide is commercially produced via the epoxidation of 4-vinylcyclohexene.^{[2][24]} The reaction typically uses a peroxy acid, such as peroxyacetic acid, as the oxidizing agent to convert the two double bonds (one in the cyclohexene ring and the vinyl group) into epoxide functional groups.^{[1][2]}



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Caption: Synthesis of VCD via epoxidation of 4-vinylcyclohexene.

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